molecular formula C11H13BrFN7O4S B1139497 Epacadostat CAS No. 1204669-37-3

Epacadostat

Cat. No.: B1139497
CAS No.: 1204669-37-3
M. Wt: 438.24 g/mol
InChI Key: FBKMWOJEPMPVTQ-UHFFFAOYSA-N
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Description

Epacadostat, previously known as INCB24360, is an investigational drug primarily used in cancer research. It functions as a potent and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase-1 (IDO1). By inhibiting IDO1, this compound helps to modulate the immune response, making it a promising candidate for cancer immunotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of epacadostat involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. One of the key steps includes the formation of the oxadiazole ring, which is achieved through a Boulton-Katritzky rearrangement . The reaction conditions typically involve the use of reagents such as sodium nitrite, hydrochloric acid, and various organic solvents under controlled temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Epacadostat undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

Epacadostat has a wide range of scientific research applications, particularly in the fields of:

Mechanism of Action

Epacadostat exerts its effects by inhibiting the enzyme indoleamine 2,3-dioxygenase-1 (IDO1). This enzyme is involved in the catabolism of tryptophan to kynurenine. By inhibiting IDO1, this compound reduces the levels of kynurenine, which in turn helps to restore and activate various immune cells, including dendritic cells, natural killer cells, and T-lymphocytes. This leads to an enhanced immune response against tumor cells .

Comparison with Similar Compounds

    Indoximod: Another IDO1 inhibitor, but with a different mechanism of action.

    Navoximod: A competitive inhibitor of IDO1, similar to epacadostat.

Uniqueness of this compound: this compound is unique due to its high selectivity and potency as an IDO1 inhibitor. Unlike some other IDO1 inhibitors, this compound does not interfere with IDO2 or tryptophan 2,3-dioxygenase (TDO), making it a more targeted approach in cancer immunotherapy .

Properties

IUPAC Name

N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-(sulfamoylamino)ethylamino]-1,2,5-oxadiazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN7O4S/c12-7-5-6(1-2-8(7)13)17-11(18-21)9-10(20-24-19-9)15-3-4-16-25(14,22)23/h1-2,5,16,21H,3-4H2,(H,15,20)(H,17,18)(H2,14,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKMWOJEPMPVTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C(C2=NON=C2NCCNS(=O)(=O)N)NO)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318248
Record name Epacadostat
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204669-58-8, 1204669-37-3
Record name Epacadostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204669-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Epacadostat [USAN:INN]
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Record name Epacadostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11717
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Record name Epacadostat
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Record name 1,2,5-Oxadiazole-3-carboximidamide, 4-[[2-[(aminosulfonyl)amino]ethyl]amino]-N-(3-bromo-4-fluorophenyl)-N'-hydroxy-, [C(Z)]-
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Record name 1204669-37-3
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Record name EPACADOSTAT
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